molecular formula C15H22N4O3 B2977129 N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361704-42-7

N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No.: B2977129
CAS No.: 2361704-42-7
M. Wt: 306.366
InChI Key: SMWASOBNVPFYMA-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azepane ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and oxadiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Amine derivatives or reduced oxadiazole rings.

    Substitution: Various substituted amides or oxadiazole derivatives.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with microbial enzymes or receptors, inhibiting their function. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the azepane ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide is unique due to the combination of these three functional groups, which can provide a synergistic effect in its applications. The presence of both the oxadiazole and azepane rings in a single molecule is relatively rare and can lead to unique biological and chemical properties .

Properties

IUPAC Name

N-ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-3-13(20)18(4-2)10-14(21)19-9-7-5-6-8-12(19)15-16-11-22-17-15/h3,11-12H,1,4-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWASOBNVPFYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCCC1C2=NOC=N2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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